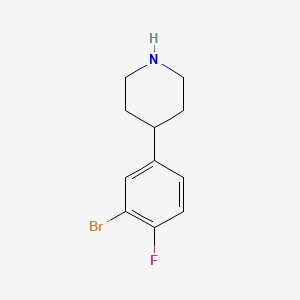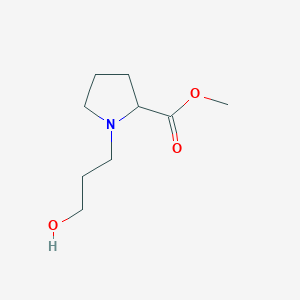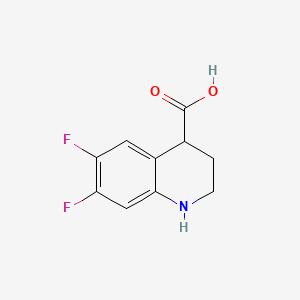
6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated quinoline derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. The presence of fluorine atoms at the 6 and 7 positions of the quinoline ring enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the use of tributylamine and 2-chloro-1-methylpyridinium iodide in dichloromethane at 60°C under microwave irradiation . The reaction mixture is then purified using preparative HPLC to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
化学反応の分析
Types of Reactions: 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique fluorinated structure.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism of action of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of ciprofloxacin, a fluoroquinolone antibiotic.
Sparfloxacin: A third-generation quinolone with excellent activity against Gram-positive bacteria.
Uniqueness: 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of two fluorine atoms at the 6 and 7 positions, which significantly enhance its chemical stability and biological activity compared to other quinoline derivatives.
特性
分子式 |
C10H9F2NO2 |
|---|---|
分子量 |
213.18 g/mol |
IUPAC名 |
6,7-difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H9F2NO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h3-5,13H,1-2H2,(H,14,15) |
InChIキー |
YKMTYXNCYIVRPZ-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=CC(=C(C=C2C1C(=O)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)
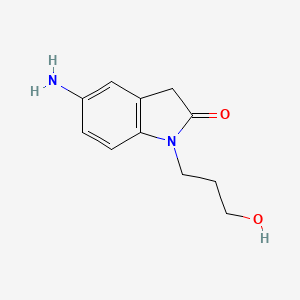
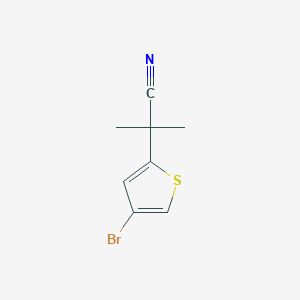


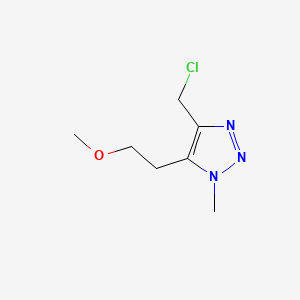

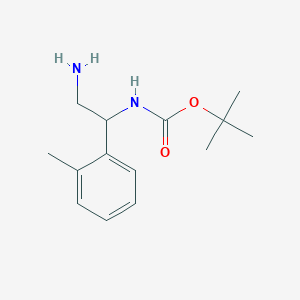
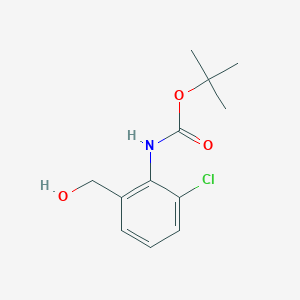
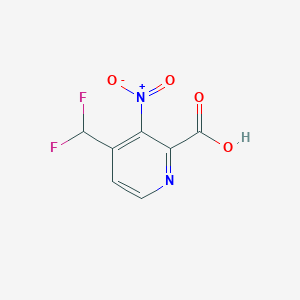
![4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B13546523.png)

